Cas no 124898-74-4 (1H-Azepinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]hexahydro-1-methyl-,bromide (9CI))

1H-Azepinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]hexahydro-1-methyl-,bromide (9CI) structure
124898-74-4 structure
Product Name:1H-Azepinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]hexahydro-1-methyl-,bromide (9CI)
N.o CAS:124898-74-4
MF:C37H63BrN2O4
MW:679.8111307621
CID:139879
PubChem ID:130290
Update Time:2025-04-19

1H-Azepinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]hexahydro-1-methyl-,bromide (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Azepinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]hexahydro-1-methyl-,bromide (9CI)
    • [(2S,3S,5S,10S,13S,16S,17R)-3-acetyloxy-10,13-dimethyl-16-(1-methylazepan-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate,bro
    • 1H-Azepinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]hexahydro-1-methyl-,bromi
    • Org 9991
    • 124898-74-4
    • 1H-Azepinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl)hexahydro-1-methyl-, bromide
    • DTXSID60924955
    • 3-(Acetyloxy)-17-(butanoyloxy)-16-(1-methylazepan-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide
    • Org-9991
    • [(2S,3S,5S,10S,13S,16S,17R)-3-acetyloxy-10,13-dimethyl-16-(1-methylazepan-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide
    • Inchi: 1S/C37H63N2O4.BrH/c1-6-14-34(41)43-35-32(39(5)21-12-7-8-13-22-39)24-30-28-16-15-27-23-33(42-26(2)40)31(38-19-10-9-11-20-38)25-37(27,4)29(28)17-18-36(30,35)3;/h27-33,35H,6-25H2,1-5H3;1H/q+1;/p-1/t27-,28?,29?,30?,31-,32-,33-,35-,36-,37-;/m0./s1
    • Chave InChI: FSUUHDJFCJPZOU-AZEHQEOFSA-M
    • SMILES: [Br-].O(C(CCC)=O)[C@H]1[C@H](CC2C3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)C3CC[C@@]21C)N1CCCCC1)OC(C)=O)[N+]1(C)CCCCCC1

Propriedades Computadas

  • Massa Exacta: 678.397
  • Massa monoisotópica: 678.397
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 44
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 1000
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55.8Ų
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.